

# BI-2493 toxicity profile in preclinical models

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## Compound of Interest

Compound Name: BI-2493

Cat. No.: B12381246

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## BI-2493 Preclinical Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with information on the preclinical toxicity and safety profile of **BI-2493**, a pan-KRAS inhibitor. The information is collated from publicly available research.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-2493** and what is its mechanism of action?

**BI-2493** is a potent, reversible, non-covalent pan-KRAS inhibitor.[1][2][3][4] It selectively targets the inactive, GDP-bound "OFF" state of the KRAS protein.[5][6][7][8] This mechanism allows it to show activity against a wide spectrum of KRAS mutations as well as tumors with KRAS wild-type (WT) gene amplification.[1][8][9] A key feature of **BI-2493** is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is thought to contribute to its favorable toxicity profile.[1][9]

Q2: What is the overall toxicity profile of **BI-2493** in preclinical models?

Based on available in vivo efficacy studies, **BI-2493** is reported to be well-tolerated.[2][7] The primary indicator of its safety in these models is the lack of significant body weight loss in mice treated with efficacious oral doses.[1] Formal, comprehensive toxicology studies detailing specific organ toxicities, LD50, or a No-Observed-Adverse-Effect Level (NOAEL) are not publicly available at this time.

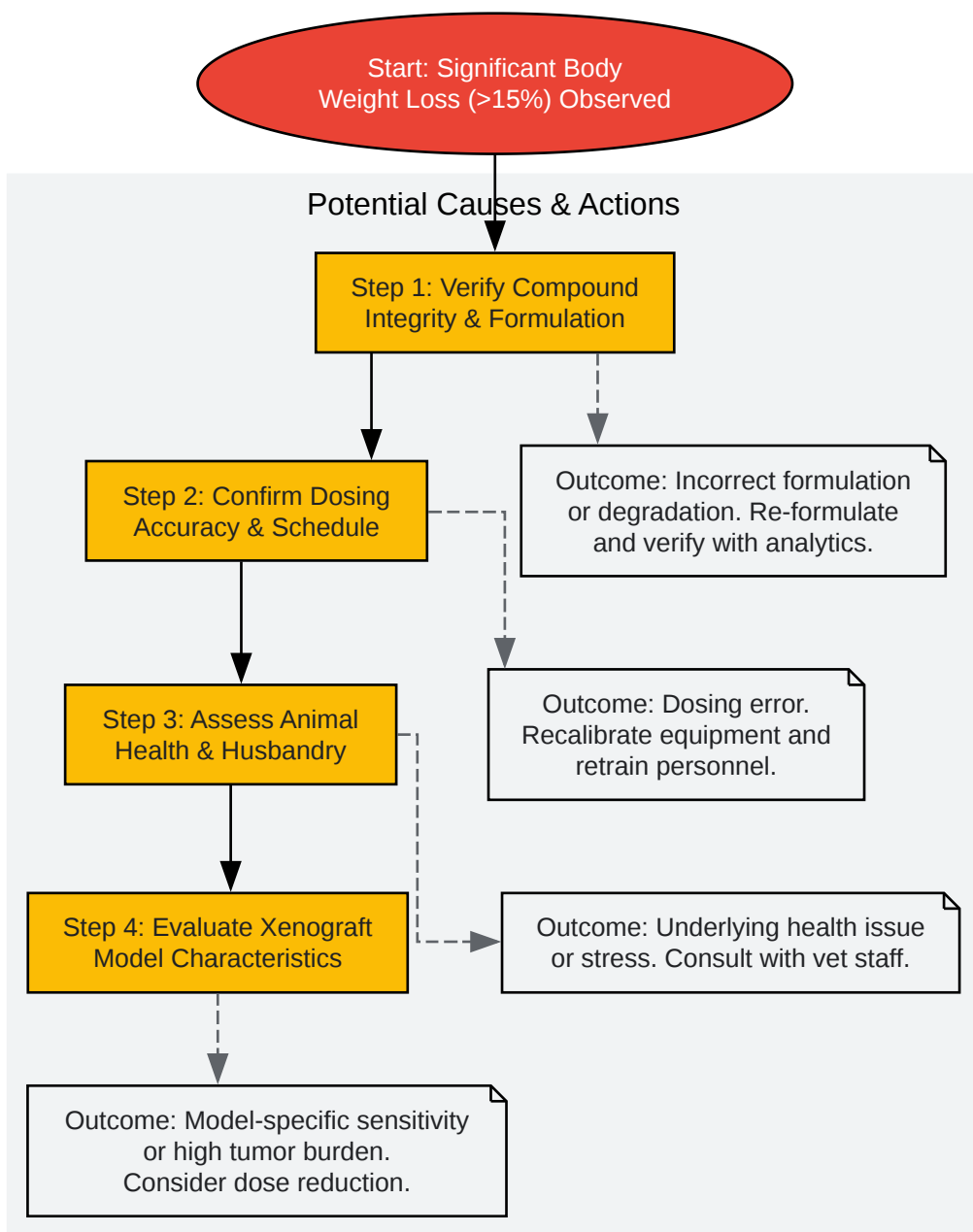
Q3: At what doses has **BI-2493** been tested in animal models and were any adverse effects noted?

In multiple mouse xenograft models (colorectal, non-small cell lung, gastric cancer), **BI-2493** was administered orally twice daily at doses of 30 mg/kg and 90 mg/kg.[1][7] These studies consistently reported dose-dependent anti-tumor activity without causing body weight loss compared to vehicle-treated control groups, suggesting a good tolerability profile at these effective doses.[1][7]

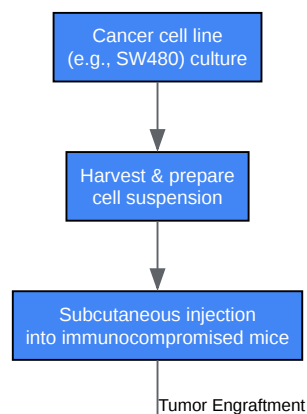
## Troubleshooting Guide

Issue: I am observing body weight loss in my mouse xenograft study with **BI-2493**, which is contrary to published reports. What should I investigate?

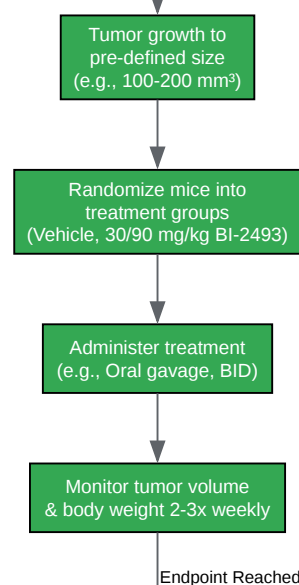
While **BI-2493** has been reported as well-tolerated, individual experimental conditions can vary. Body weight loss of over 15% is a key indicator of potential toxicity and should be addressed immediately.[5] Use the following decision tree to troubleshoot the issue.



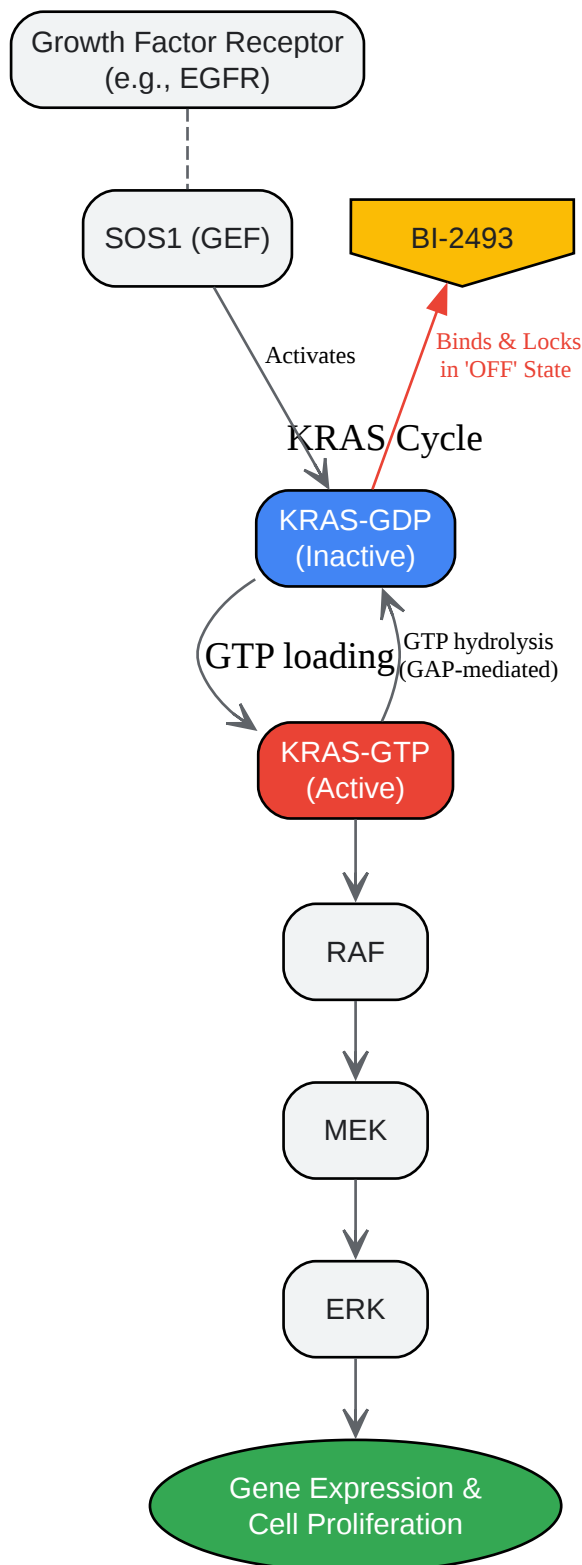
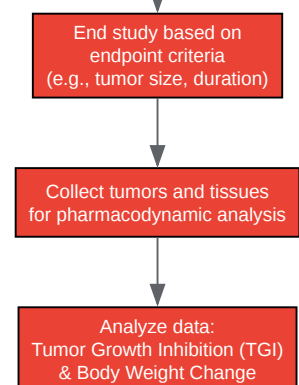
## Phase 1: Model Preparation



## Phase 2: Treatment &amp; Monitoring



## Phase 3: Endpoint &amp; Analysis

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